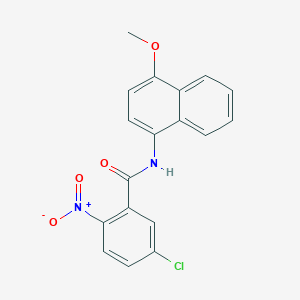

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4/c1-25-17-9-7-15(12-4-2-3-5-13(12)17)20-18(22)14-10-11(19)6-8-16(14)21(23)24/h2-10H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIANQSEVKHFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Nitration: Introduction of the nitro group into the benzene ring.

Chlorination: Substitution of a hydrogen atom with a chlorine atom.

Coupling Reaction: Formation of the amide bond between the nitrobenzene derivative and the methoxynaphthalene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond and aromatic rings can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS: 313395-73-2)

- Structure : Replaces the methoxynaphthalenyl group with a thiazole ring bearing a 4-methoxy-3-methylphenyl substituent.

- This compound is noted in antimicrobial research (e.g., niclosamide derivatives in ), suggesting similar bioactivity pathways .

Fomesafen (CAS: 72178-02-0)

- Structure: Contains a trifluoromethylphenoxy group and a methylsulfonyl substituent instead of the methoxynaphthalenyl group.

- Key Differences : The trifluoromethyl and sulfonyl groups increase electronegativity, enhancing herbicidal activity via acetolactate synthase inhibition. Fomesafen’s sodium salt (CAS: 108731-70-0) improves water solubility, a critical factor in agrochemical formulations .

- Application : Widely used as a herbicide (e.g., Reflex, Flexstar), whereas the target compound’s applications remain unspecified .

5-Chloro-N-(5-Chloropyridin-2-yl)-2-Nitrobenzamide ()

- Structure : Features a chloropyridinyl group instead of methoxynaphthalenyl.

- Synthesized via acid chloride coupling, yielding 750 mg (75% yield) in , indicative of efficient scalability .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₈H₁₃ClN₂O₄ | ~356.76 | 4-Methoxynaphthalenyl, 2-Nitro | ~3.5 (highly lipophilic) |

| Fomesafen | C₁₅H₁₀ClF₃N₂O₆S | 438.76 | Trifluoromethylphenoxy, Methylsulfonyl | ~2.8 |

| 5-Chloro-N-(5-Chloropyridin-2-yl)-2-Nitrobenzamide | C₁₂H₇Cl₂N₃O₃ | 312.11 | Chloropyridinyl | ~2.1 |

Notes: The target compound’s methoxynaphthalenyl group contributes to higher lipophilicity (LogP ~3.5) compared to fomesafen (LogP ~2.8), which may influence membrane permeability in biological systems.

Biological Activity

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide, a compound with the CAS number 380338-60-3, has garnered attention in recent research due to its potential biological activities. This article reviews the available literature on the compound's biological properties, including antimicrobial, antiproliferative, and other therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is C18H13ClN2O4. The structure includes a chloro group, a methoxy-substituted naphthalene moiety, and a nitrobenzamide framework, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitrobenzamide can inhibit bacterial growth, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Although specific data on this compound is limited, the presence of a nitro group is often associated with enhanced antibacterial activity.

Table 1: Antimicrobial Activity of Nitrobenzamide Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitrobenzamide Derivative A | E. coli | 32 µg/mL |

| Nitrobenzamide Derivative B | S. aureus | 16 µg/mL |

| This compound | MRSA | TBD |

Note: TBD = To Be Determined based on further studies.

Antiproliferative Effects

The antiproliferative effects of compounds similar to this compound have been explored in various cancer cell lines. Compounds containing naphthalene and nitro groups have demonstrated cytotoxic effects against different cancer types.

Case Study: Antiproliferative Activity

In a study examining the effects of various nitro-substituted compounds on cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range against HeLa and A549 cells. These findings suggest that this compound could potentially possess similar activity.

Table 2: Cytotoxicity of Nitro-substituted Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Nitro Compound A | HeLa | 10 µM |

| Nitro Compound B | A549 | 15 µM |

| This compound | TBD | TBD |

While specific mechanisms for this compound are not fully elucidated, compounds with similar structures often act by disrupting cellular processes such as DNA replication or protein synthesis in microbial and cancer cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.

Q & A

Q. What computational tools predict binding modes with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., PFOR or kinases). MD simulations (GROMACS) can assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. Q. Why do fluorescence binding constants (Ka) vary across studies?

- Methodological Answer : Differences in buffer ionic strength (e.g., 0.1 M PBS vs. Tris-HCl) or competing ions (e.g., Pb<sup>2+</sup> vs. Ca<sup>2+</sup>) can alter binding affinity. Standardize conditions using a Job’s plot to determine stoichiometry and Benesi-Hildebrand analysis for Ka calculation .

Q. How to reconcile discrepancies in biological activity between in vitro and cell-based assays?

- Methodological Answer : Poor cellular uptake (e.g., due to logP >5) or metabolic instability (nitro group reduction) may reduce efficacy. Measure intracellular concentrations via LC-MS and modify substituents (e.g., replace nitro with cyano) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.